molecular formula C21H17N3O3S B2400908 2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898433-90-4

2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2400908
CAS No.: 898433-90-4
M. Wt: 391.45
InChI Key: CUXFFBQPMZGQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thiophene-2-carbonyl Group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.

    Attachment of the 2-methoxyphenyl Group: This could be done via nucleophilic substitution reactions.

    Amination: Introduction of the amino group can be achieved through amination reactions using appropriate amines.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert carbonyl groups to alcohols or amines.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, modifying the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.

    Thiophene-2-carbonyl Compounds: Molecules containing the thiophene-2-carbonyl group.

    2-methoxyphenyl Derivatives: Compounds with the 2-methoxyphenyl group.

Uniqueness

The uniqueness of 2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-15-9-3-2-7-13(15)23-21(26)17-14-8-4-5-11-24(14)19(18(17)22)20(25)16-10-6-12-28-16/h2-12H,22H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXFFBQPMZGQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.